![molecular formula C29H31N3O4 B2584470 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-66-0](/img/structure/B2584470.png)

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

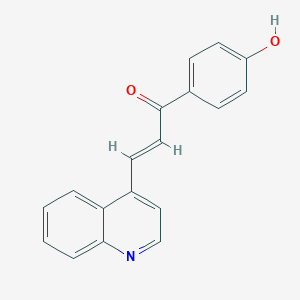

The compound contains several functional groups including a benzimidazole ring, a pyrrolidin-2-one ring, a methoxyphenyl group, and a 2,4-dimethylphenoxy group. The presence of these functional groups suggests that the compound could have interesting biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. This could involve the formation of the benzimidazole and pyrrolidin-2-one rings through cyclization reactions, followed by the attachment of the methoxyphenyl and 2,4-dimethylphenoxy groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidin-2-one rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl and 2,4-dimethylphenoxy groups could provide some flexibility .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrrolidin-2-one ring could undergo reactions at the carbonyl group, while the benzimidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the benzimidazole and pyrrolidin-2-one rings could contribute to its stability, while the methoxyphenyl and 2,4-dimethylphenoxy groups could affect its solubility .Scientific Research Applications

Catalysis and Organic Synthesis

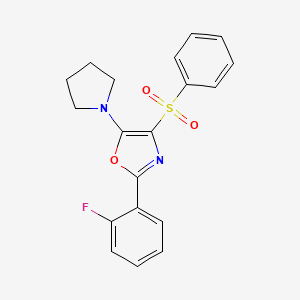

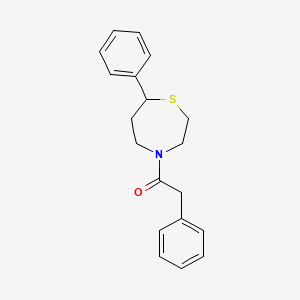

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts. This methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Despite moderate yield due to the retro-Michael reaction, both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Bioactivity and Drug Discovery

The compound’s unique structure makes it a promising candidate for bioactivity studies. Triazole derivatives, including 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, have been explored for their biological effects. These derivatives can bind with target molecules, and β-azolyl ketones, in particular, have shown potential in fungicide, bactericide, and herbicide formulations . Further investigations into its bioactivity and potential therapeutic applications are warranted.

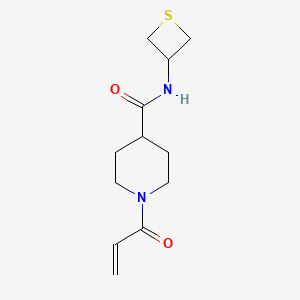

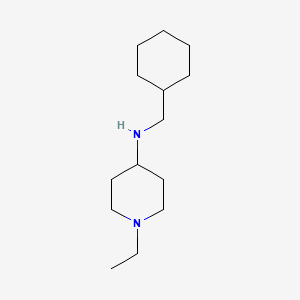

Inverse Agonists for RORγt

Replacing a non-stereoisomeric group with a stereoisomeric one has been demonstrated to enhance the activity of cis-3,4-diphenylpyrrolidine derivatives. These compounds act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant involved in autoimmune diseases. The compound’s pyrrolidine scaffold may offer versatility for designing novel RORγt inhibitors .

Cytotoxic Effects

In drug discovery, 1,2,4-triazole derivatives have been investigated for their cytotoxic effects. Among these compounds, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones have demonstrated adequate cytotoxicity. Further exploration of the compound’s cytotoxic potential could lead to valuable insights for cancer therapy .

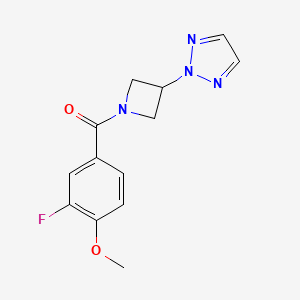

Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is an area of interest. The aza-Michael reaction, which provides access to β-aminocarbonyl derivatives, is particularly valuable. The compound’s structure may allow for efficient conjugate addition of N-heterocycles to α,β-unsaturated ketones, leading to diverse carbonyl compounds with potential applications .

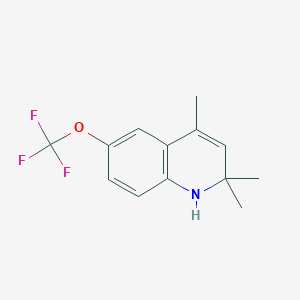

Novel Quinoline Derivatives

A derivative synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol yielded a compound with a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide structure. This compound may have interesting properties and applications, although further research is needed .

Future Directions

properties

IUPAC Name |

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O4/c1-19-11-12-27(20(2)13-19)36-18-23(33)17-32-26-10-5-4-9-25(26)30-29(32)21-14-28(34)31(16-21)22-7-6-8-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEMAWRRVIWLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)

![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)

![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)

![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)